molecular formula C9H12O B14456550 5-Methyloct-4-en-6-yn-2-one CAS No. 71870-56-9

5-Methyloct-4-en-6-yn-2-one

Cat. No.: B14456550
CAS No.: 71870-56-9
M. Wt: 136.19 g/mol
InChI Key: PJSNDTKGQHHIGG-UHFFFAOYSA-N
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Description

5-Methyloct-4-en-6-yn-2-one is an organic compound characterized by the presence of both double and triple bonds within its carbon chain. This compound is part of the alkyne family, which is known for its carbon-carbon triple bonds. The molecular formula of this compound is C9H12O, and it has a molecular weight of 136.0888 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyloct-4-en-6-yn-2-one can be achieved through various synthetic routes. One common method involves the use of enantioenriched starting materials and chemoenzymatic synthesis. This approach avoids the use of highly reactive or toxic reagents and does not require anhydrous conditions . The reaction typically involves a four-step aldol-based sequence, which includes the following steps:

  • Formation of an enolate intermediate.
  • Aldol condensation to form a β-hydroxy ketone.
  • Dehydration to form an enone.
  • Final functionalization to introduce the alkyne group.

Industrial Production Methods

Industrial production of this compound may involve scalable preparation techniques that ensure high yield and purity. These methods often utilize catalytic processes and optimized reaction conditions to achieve efficient synthesis. The use of distillation as a purification method is common in industrial settings to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Methyloct-4-en-6-yn-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyloct-4-en-6-yn-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyloct-4-en-6-yn-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyloct-4-en-6-yn-2-one is unique due to its specific combination of double and triple bonds, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in various synthetic and research applications.

Properties

CAS No.

71870-56-9

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

5-methyloct-4-en-6-yn-2-one

InChI

InChI=1S/C9H12O/c1-4-5-8(2)6-7-9(3)10/h6H,7H2,1-3H3

InChI Key

PJSNDTKGQHHIGG-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=CCC(=O)C)C

Origin of Product

United States

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